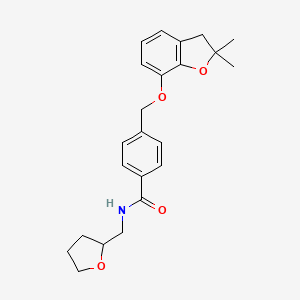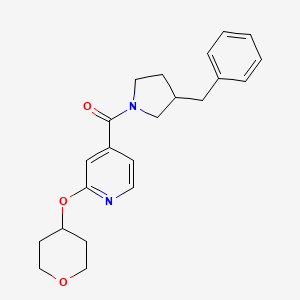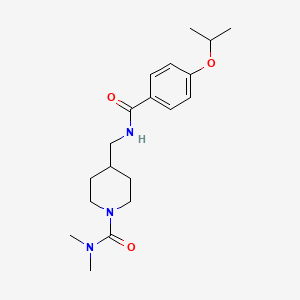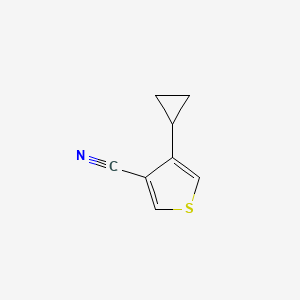![molecular formula C14H19N3 B2878887 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2310082-37-0](/img/structure/B2878887.png)
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic compound with the molecular formula C14H19N3 and a molecular weight of 229.327 This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and an octahydrocyclopenta[c]pyrrole moiety
Applications De Recherche Scientifique
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: The compound is investigated for its potential use in industrial processes, including catalysis and material science.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
The compound interacts with PAR1, acting as an antagonist . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects of PAR1 activation
Biochemical Pathways
The antagonistic action of the compound on PAR1 affects the biochemical pathways associated with platelet aggregation . Thrombin, a key enzyme in the coagulation cascade, regulates platelet aggregation mainly through actions on PAR1 . By blocking PAR1, the compound can potentially disrupt these pathways and reduce the risk of thrombotic cardiovascular events .
Pharmacokinetics
Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of platelet aggregation . This can lead to a reduction in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Construction of the Octahydrocyclopenta[c]pyrrole Moiety: This step involves the formation of the cyclopenta[c]pyrrole ring system, which can be achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or cyclopropyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Cyclopropylpyrimidin-4-yl)tetrahydrocyclopenta[c]pyrrole
- 2-(2-Cyclopropylpyrimidin-4-yl)hexahydrocyclopenta[c]pyrrole
- 2-(2-Cyclopropylpyrimidin-4-yl)decalin
Uniqueness
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, such as the combination of a cyclopropyl group with a pyrimidine ring and an octahydrocyclopenta[c]pyrrole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMKEZQJHCQWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)

![5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2878810.png)

![6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)




![2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2878821.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)
![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)
![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)
